2-(3-ethoxyazetidin-3-yl)acetic acid hydrochloride
Description
2-(3-ethoxyazetidin-3-yl)acetic acid hydrochloride is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their biological activity and potential therapeutic applications
Properties
CAS No. |
2758005-57-9 |
|---|---|
Molecular Formula |
C7H14ClNO3 |
Molecular Weight |
195.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-ethoxyazetidin-3-yl)acetic acid hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative. For example, the reaction of 3-ethoxypropylamine with a suitable electrophile can lead to the formation of the azetidine ring.
Introduction of the Acetic Acid Moiety: The azetidine intermediate is then reacted with a halogenated acetic acid derivative, such as chloroacetic acid, under basic conditions to introduce the acetic acid moiety.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of 2-(3-ethoxyazetidin-3-yl)acetic acid hydrochloride may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the azetidine ring or the acetic acid moiety, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group or the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of 2-(3-oxoazetidin-3-yl)acetic acid.
Reduction: Formation of 2-(3-ethoxyazetidin-3-yl)ethanol.
Substitution: Formation of 2-(3-ethoxyazetidin-3-yl)acetamides or thioethers.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in the treatment of neurological disorders.
Industry: It can be used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-ethoxyazetidin-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The ethoxy group and acetic acid moiety can enhance binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
- 2-(3-ethoxyazetidin-3-yl)propanoic acid hydrochloride
- 2-(3-methoxyazetidin-3-yl)acetic acid hydrochloride
- 2-(3-ethoxyazetidin-3-yl)butanoic acid hydrochloride
Comparison:
- Structural Differences: The primary differences lie in the length and nature of the side chains attached to the azetidine ring.
- Biological Activity: These structural variations can lead to differences in biological activity, binding affinity, and specificity.
- Uniqueness: 2-(3-ethoxyazetidin-3-yl)acetic acid hydrochloride is unique due to its specific combination of the ethoxy group and acetic acid moiety, which can confer distinct pharmacological properties.
This detailed overview provides a comprehensive understanding of 2-(3-ethoxyazetidin-3-yl)acetic acid hydrochloride, covering its synthesis, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
